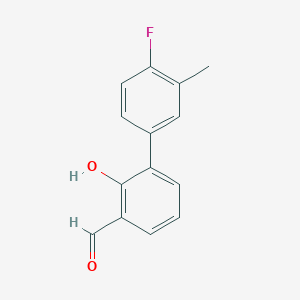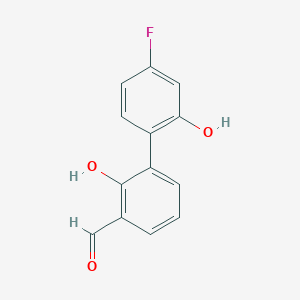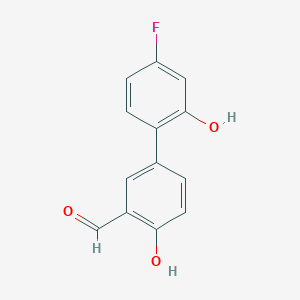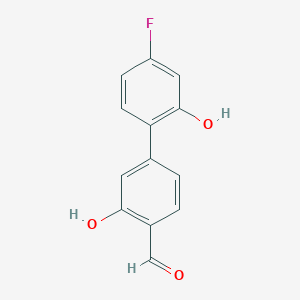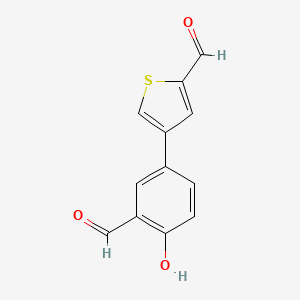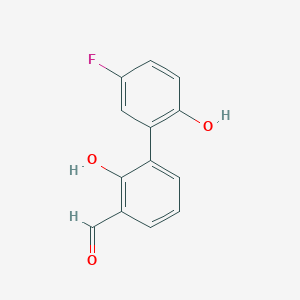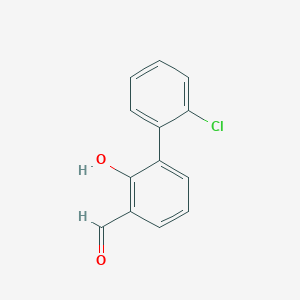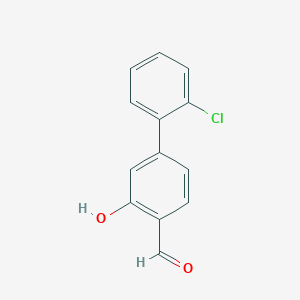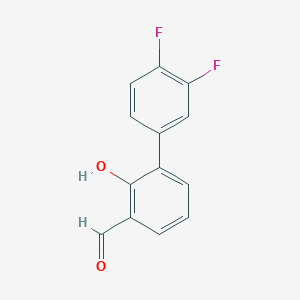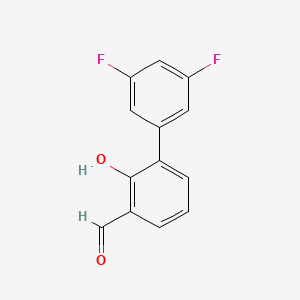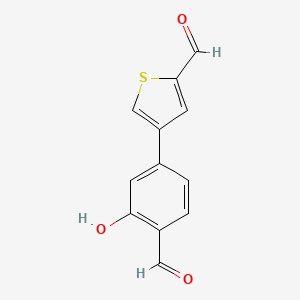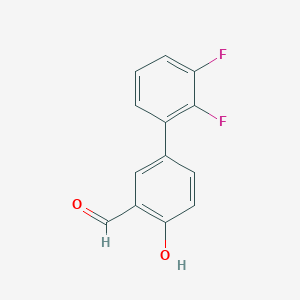
4-(2,3-Difluorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, is a highly fluorinated phenol derivative with a wide range of applications in the fields of organic synthesis, analytical chemistry, and material science. Its unique structure has enabled it to be used in various research applications, including those involving biochemical and physiological effects.
科学的研究の応用
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, has been used in a variety of scientific research applications, including those involving organic synthesis, analytical chemistry, and material science. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, pesticides, and dyes. In analytical chemistry, it has been used as a reagent for the determination of trace metals, and in material science, it has been used as a component of polymers and other materials.
作用機序
The mechanism of action of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, is not well understood. However, it is believed that the fluorinated phenol moiety of the compound acts as an electron-withdrawing group, which modifies the reactivity of the molecule. This modification of reactivity is believed to be responsible for the wide range of applications of the compound in organic synthesis, analytical chemistry, and material science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, are not well understood. However, studies have shown that the compound has a variety of effects on the human body, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, the compound has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450 and proteases, which are involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
The main advantage of using 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments is its high purity and wide range of applications. Its high purity ensures that the compound can be used in a variety of experiments without the need for further purification. In addition, its wide range of applications makes it suitable for use in a variety of scientific research applications.
The main limitation of using 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments is its cost. The compound is relatively expensive, and its use in large-scale experiments can be cost-prohibitive. In addition, the compound is highly reactive, and its use in certain experiments may result in the formation of undesirable side products.
将来の方向性
Given the wide range of applications of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, there are a number of potential future directions for its use. These include: further research into its biochemical and physiological effects; development of new synthetic methods for its synthesis; exploration of its use in the development of new materials; and investigation of its use in the production of new drugs and other compounds. In addition, further research into its mechanism of action and its potential toxicity is needed in order to fully understand its potential applications.
合成法
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, can be synthesized via a reaction between 2,3-difluorophenol and formic acid in the presence of a base. This reaction is known as an acid-catalyzed condensation reaction, and it results in the formation of a carbon-carbon bond between the two reactants. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and formation of undesirable side products. The reaction is typically carried out at a temperature of 70-80°C, and the yield of the product is typically in the range of 90-95%.
特性
IUPAC Name |
5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOKZVNBUSQOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685127 |
Source


|
| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)-2-formylphenol | |
CAS RN |
1111128-76-7 |
Source


|
| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

